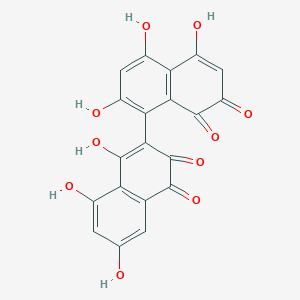

Rifamycin W-hemiacetal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

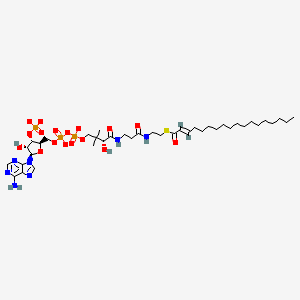

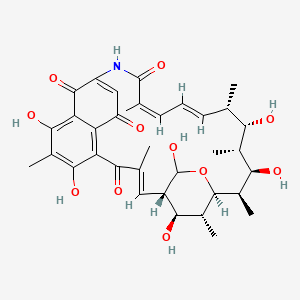

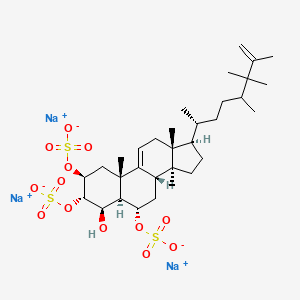

Rifamycin W-hemiacetal is a lactam and an azamacrocycle.

Applications De Recherche Scientifique

Biosynthesis and Antibacterial Activity

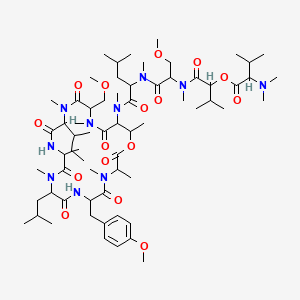

Rifamycin W, a key intermediate in rifamycin biosynthesis, undergoes a polyketide backbone rearrangement to produce rifamycin B. A study revealed the construction of a mutant strain of Amycolatopsis mediterranei, which led to the discovery of thirteen rifamycin W congeners, including rifamycin W-hemiacetal. Some of these compounds demonstrated antibacterial activity against Staphylococcus aureus and modest antiproliferative activity against certain cell lines (Shi et al., 2021).

Structural Studies and Biosynthetic Pathways

Research has identified rifamycin W-hemiacetal as a crucial intermediate in the transformation of rifamycin W to rifamycin S. The study isolated and characterized various intermediates, including rifamycin W-hemiacetal, providing insights into the structural complexities and biosynthetic pathways of rifamycins (Stratmann et al., 2002).

Therapeutic Potential Beyond Antibacterial Use

Although traditionally known for their antibacterial properties, recent trends in rifamycin research include exploring the potential of rifamycin derivatives, like rifamycin W-hemiacetal, in treating various diseases, including tuberculosis and leprosy. These derivatives are being investigated for their efficacy against a broader range of bacteria and other clinical applications (Lal & Lal, 1994).

Pharmacological Aspects and Clinical Use

Rifamycins, including rifamycin W-hemiacetal derivatives, have unique pharmacological properties, making them potent against persistent bacterial infections. Studies on the pharmacokinetics and pharmacodynamics of rifamycins contribute to understanding their therapeutic potential and limitations, especially in the treatment of complex infections (Rothstein, 2016).

Molecular Mechanism of Action

The mechanism of action of rifamycins, such as rifamycin W-hemiacetal, involves inhibiting the RNA polymerase of bacteria. This inhibition is a key factor in their antibacterial efficacy. Understanding these mechanisms is crucial for developing new antibiotics and addressing drug resistance issues (Artsimovitch et al., 2005).

Propriétés

Nom du produit |

Rifamycin W-hemiacetal |

|---|---|

Formule moléculaire |

C35H43NO11 |

Poids moléculaire |

653.7 g/mol |

Nom IUPAC |

(1S,2E,16Z,18E,20S,21S,22R,23R,24R,25S,28R,29R)-6,8,21,23,27,28-hexahydroxy-3,7,16,20,22,24,29-heptamethyl-26-oxa-14-azatetracyclo[23.2.2.19,13.05,10]triaconta-2,5(10),6,8,12,16,18-heptaene-4,11,15,30-tetrone |

InChI |

InChI=1S/C35H43NO11/c1-13-9-8-10-14(2)34(45)36-21-12-22(37)23-24(30(42)17(5)31(43)25(23)32(21)44)27(39)15(3)11-20-29(41)19(7)33(47-35(20)46)18(6)28(40)16(4)26(13)38/h8-13,16,18-20,26,28-29,33,35,38,40-43,46H,1-7H3,(H,36,45)/b9-8+,14-10-,15-11+/t13-,16+,18+,19+,20-,26-,28+,29+,33-,35?/m0/s1 |

Clé InChI |

NCODPHFFVLKXKM-UIYPQIFSSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@H]4[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC4O)C)O)/C)/C |

SMILES canonique |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC4C(C(C(C(C(C(C1O)C)O)C)OC4O)C)O)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromene-4,6-dione](/img/structure/B1264284.png)

![[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B1264301.png)